molecular formula C28H23N3O3 B14808952 2-methyl-N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]benzamide

2-methyl-N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B14808952
M. Wt: 449.5 g/mol
InChI Key: YUMGREDMZCYMBV-OBGWFSINSA-N
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Description

2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a naphthyl group and an acrylamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazine derivative: This step involves the reaction of 3-(1-naphthyl)acryloyl chloride with hydrazine hydrate to form the corresponding hydrazine derivative.

    Coupling with 4-aminobenzoic acid: The hydrazine derivative is then coupled with 4-aminobenzoic acid under appropriate conditions to form the intermediate compound.

    Final coupling: The intermediate is further reacted with 2-methylbenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the acrylamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and naphthyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce reduced acrylamide derivatives.

Scientific Research Applications

2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and acrylamide moieties allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    Naphthylacrylamide derivatives: Compounds with similar naphthyl and acrylamide groups.

    Benzamide derivatives: Compounds with a benzamide core structure.

Uniqueness

2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C28H23N3O3

Molecular Weight

449.5 g/mol

IUPAC Name

2-methyl-N-[4-[[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C28H23N3O3/c1-19-7-2-4-11-24(19)28(34)29-23-16-13-22(14-17-23)27(33)31-30-26(32)18-15-21-10-6-9-20-8-3-5-12-25(20)21/h2-18H,1H3,(H,29,34)(H,30,32)(H,31,33)/b18-15+

InChI Key

YUMGREDMZCYMBV-OBGWFSINSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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